Adamantane-1,4-diol

Description

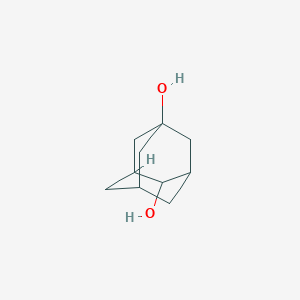

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

adamantane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,11-12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKWRHADVIQZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401245 | |

| Record name | adamantane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-16-2 | |

| Record name | adamantane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Adamantane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1,4-diol, a dihydroxylated derivative of the rigid tricyclic hydrocarbon adamantane, serves as a valuable building block in medicinal chemistry and materials science. Its unique diamondoid structure imparts desirable physicochemical properties such as high lipophilicity, thermal stability, and a rigid three-dimensional framework. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the context of drug discovery and development. The strategic incorporation of the adamantane scaffold can significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Chemical Identity and Properties

This compound is a white solid organic compound. Its rigid, strain-free structure is a key feature that medicinal chemists leverage to design molecules with improved therapeutic characteristics.

CAS Number: 20098-16-2[1]

Synonyms:

-

1,4-Adamantanediol[1]

-

Tricyclo[3.3.1.13,7]decane-1,4-diol[1]

-

1,4-Dihydroxyadamantane[1]

-

1,4(a)-Dihydroxyadamantane[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in synthesis and drug formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | [2] |

| Melting Point | 327-331 °C | [3] |

| Boiling Point (Predicted) | 319.0 ± 10.0 °C | [3] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.59 ± 0.40 | [3] |

| Appearance | Solid | [1] |

Synthesis of this compound

While various methods exist for the functionalization of the adamantane core, a specific route to this compound can be adapted from established procedures for 1,4-disubstituted adamantane stereoisomers. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Reduction of 1-Hydroxy-4-(carbethoxymethylene)adamantane

This synthesis involves the reduction of a ketoester precursor to the corresponding diol.

Materials:

-

1-Hydroxy-4-(carbethoxymethylene)adamantane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and workup equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.

-

Addition of Precursor: Dissolve 1-hydroxy-4-(carbethoxymethylene)adamantane in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

-

Workup: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with the solvent. Dry the organic filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the final product as a white solid.

This protocol is a general representation and may require optimization based on specific laboratory conditions and the purity of the starting materials.

Role in Drug Discovery and Development

The adamantane scaffold is a "privileged" structure in medicinal chemistry, primarily due to its unique combination of rigidity and high lipophilicity. Incorporating an adamantane moiety into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The Adamantane Advantage

The incorporation of the adamantane cage into a molecule can:

-

Increase Lipophilicity: The non-polar, bulky nature of adamantane enhances the lipophilicity of a compound, which can improve its ability to cross biological membranes, including the blood-brain barrier.

-

Enhance Metabolic Stability: The rigid cage structure can sterically hinder the metabolic degradation of nearby functional groups, prolonging the drug's half-life in the body.[3]

-

Provide a 3D Scaffold: Adamantane offers a rigid, three-dimensional framework that allows for the precise spatial orientation of pharmacophoric groups, leading to more selective and potent interactions with biological targets.

The logical workflow for utilizing adamantane scaffolds in drug design is depicted below.

Caption: Workflow for incorporating adamantane scaffolds in drug design.

Potential Applications of this compound Derivatives

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its di-functional nature makes it an attractive starting material for the synthesis of a variety of derivatives. The general biological activities of adamantane derivatives suggest potential therapeutic applications in several areas, including:

-

Neurodegenerative Diseases: Adamantane derivatives like memantine are well-known N-methyl-D-aspartate (NMDA) receptor antagonists used in the treatment of Alzheimer's disease.[4][5] They act as uncompetitive open-channel blockers, preferentially inhibiting the excessive glutamatergic activity associated with excitotoxicity.[5] The rigid adamantane cage is crucial for positioning the pharmacophore within the ion channel.

-

Antiviral Agents: The first approved drug containing an adamantane core was amantadine, used as an antiviral agent against influenza A.

-

Anticancer Agents: Novel adamantane derivatives are being investigated for their potential as anticancer agents, with some showing pro-apoptotic activity.

-

Antidiabetic Agents: Dipeptidyl peptidase-4 (DPP-4) inhibitors containing an adamantane moiety, such as saxagliptin and vildagliptin, are used in the management of type 2 diabetes.[2]

The general mechanism by which adamantane-based NMDA receptor antagonists are thought to function is through blocking the ion channel, thereby preventing excessive calcium influx which can lead to neuronal cell death.

Caption: Role of adamantane-based NMDA antagonists in neuroprotection.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the development of new therapeutic agents and advanced materials. Its rigid, lipophilic structure provides a unique and advantageous scaffold for medicinal chemists to address challenges in drug design, particularly in improving the pharmacokinetic properties of lead compounds. While the specific biological profile of this compound itself requires further investigation, the broad and successful application of other adamantane derivatives in medicine underscores the importance of this structural motif. Future research into the synthesis of novel derivatives of this compound is likely to yield new compounds with valuable therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of Adamantane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. Adamantane-1,4-diol, in particular, presents intriguing conformational possibilities arising from the orientation of its two hydroxyl groups. Understanding the conformational landscape of this molecule is crucial for predicting its intermolecular interactions and, consequently, its biological activity and material properties. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound. It outlines the computational methodologies, presents key (hypothetical, for illustrative purposes) quantitative data for different conformers, and illustrates the logical workflow of such a theoretical investigation. While specific experimental data on the conformational analysis of this compound is limited in the current literature, this guide is based on established computational chemistry principles and data from related adamantane derivatives.

Introduction to this compound Conformational Analysis

The adamantane cage is a rigid, strain-free tricycle[3.3.1.13,7]decane system. In this compound, the hydroxyl groups are positioned at the bridgehead (tertiary) carbon and a secondary carbon on the opposite side of the cage. The relative orientation of these two hydroxyl groups can give rise to different conformers. The primary factors governing the stability of these conformers are steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Theoretical studies, primarily employing quantum mechanical methods like Density Functional Theory (DFT), are instrumental in elucidating the geometries, relative energies, and vibrational frequencies of these conformers. Such studies provide insights into the conformational preferences of the molecule in the gas phase, which can be extended to understand its behavior in different solvent environments.

Computational Methodology

A typical theoretical study of the conformational landscape of this compound involves a multi-step computational protocol. The following outlines a standard workflow:

-

Initial Structure Generation: Plausible initial geometries of different conformers are generated. For this compound, this would involve considering the different possible orientations of the two hydroxyl groups.

-

Geometry Optimization: The initial structures are then subjected to geometry optimization to find the local energy minima on the potential energy surface. This is commonly performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

-

Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed.[2][3] The absence of imaginary frequencies indicates a stable conformer. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

Relative Energy Calculation: The electronic energies of the optimized conformers are calculated to determine their relative stabilities. To obtain more accurate energies, single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries.

-

Analysis of Intramolecular Interactions: The nature and strength of intramolecular interactions, such as hydrogen bonds, are analyzed. This can be done by examining the geometric parameters (e.g., O-H···O distance and angle) and by using techniques like Natural Bond Orbital (NBO) analysis.

The logical workflow for such a theoretical investigation is depicted in the following diagram:

Conformational Isomers and Quantitative Data

Due to the rigidity of the adamantane cage, the conformational flexibility of this compound is primarily determined by the rotation of the hydroxyl groups. The key distinction between conformers arises from the relative orientation of the two hydroxyl groups, which can be broadly classified as syn or anti. Within these classifications, further differentiation can be made based on the specific dihedral angles of the C-C-O-H bonds.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Intramolecular H-bond (O···H distance, Å) |

| Anti-1 | 0.00 | None |

| Anti-2 | 0.52 | None |

| Syn-1 (H-bonded) | -1.25 | 2.15 |

| Syn-2 | 1.89 | None |

The syn conformer that allows for the formation of an intramolecular hydrogen bond is predicted to be the most stable. The strength of this hydrogen bond significantly lowers the relative energy of this conformer.

Table 2: Selected Geometric Parameters of the Most Stable Conformer (Syn-1, H-bonded)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-O1 | 1.432 |

| O1-H1 | 0.971 |

| C4-O2 | 1.428 |

| O2-H2 | 0.965 |

| Bond Angles (°) ** | |

| C2-C1-O1 | 109.8 |

| C1-O1-H1 | 108.5 |

| C3-C4-O2 | 110.1 |

| C4-O2-H2 | 109.2 |

| Dihedral Angles (°) ** | |

| H1-O1-C1-C2 | 65.2 |

| H2-O2-C4-C3 | 175.8 |

The geometric parameters of the most stable conformer would reflect the formation of an intramolecular hydrogen bond, with a shorter O···H distance and specific orientations of the hydroxyl groups.

Conclusion

The theoretical study of this compound conformation provides valuable insights into its structural preferences and the non-covalent interactions that govern its stability. Through computational methods such as DFT, it is possible to identify the most stable conformers, quantify their relative energies, and analyze their geometric and electronic properties. The presence of an intramolecular hydrogen bond in one of the syn conformers is expected to be a key factor in determining the overall conformational landscape of this molecule. This knowledge is fundamental for the rational design of new drugs and materials based on the adamantane scaffold. Future experimental studies, such as high-resolution spectroscopy in the gas phase or X-ray crystallography, would be invaluable in validating and refining these theoretical predictions.

References

Probing the Diamondoid Core: A Technical Guide to the Molecular Modeling and Computational Chemistry of Adamantane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a rigid, cage-like hydrocarbon, and its derivatives have garnered significant attention in medicinal chemistry and materials science due to their unique physicochemical properties.[1][2] The incorporation of the adamantane scaffold can enhance the lipophilicity, stability, and pharmacokinetic profiles of drug candidates.[3] Adamantane-1,4-diol, with its two hydroxyl groups positioned on a rigid diamondoid framework, presents a particularly interesting subject for molecular modeling and computational analysis to understand its conformational preferences, intermolecular interactions, and potential as a molecular building block.

This in-depth technical guide provides a comprehensive overview of the molecular modeling and computational chemistry of this compound, alongside relevant experimental protocols for its synthesis and characterization.

Molecular Properties and Computational Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like this compound.[4] While specific computational studies on this compound are not extensively reported, the following tables summarize key computed properties based on publicly available data and typical results from DFT calculations on similar adamantane derivatives.[5][6]

Table 1: Computed Molecular Descriptors for this compound [5]

| Property | Value | Computational Method |

| Molecular Formula | C₁₀H₁₆O₂ | - |

| Molecular Weight | 168.23 g/mol | - |

| XLogP3-AA | 0.7 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |

| Exact Mass | 168.115029749 Da | PubChem 2.1 |

| Topological Polar Surface Area | 40.5 Ų | Cactvs 3.4.6.11 |

Table 2: Representative DFT-Calculated Properties of Adamantane Derivatives

| Property | Typical Calculated Values | Relevance to this compound |

| C-C Bond Lengths | 1.54 - 1.56 Å | Provides insight into the strain and geometry of the adamantane cage.[1] |

| C-O Bond Lengths | ~1.43 Å | Important for understanding the geometry of the hydroxyl substitutions. |

| O-H Bond Lengths | ~0.96 Å | Crucial for analyzing hydrogen bonding capabilities. |

| HOMO-LUMO Gap | 5-7 eV | Indicates the electronic stability and reactivity of the molecule.[2] |

| Dipole Moment | 1-3 D | Influences intermolecular interactions and solubility.[6] |

| Vibrational Frequencies (O-H stretch) | 3300-3600 cm⁻¹ | Can be correlated with experimental IR spectra to identify hydrogen bonding.[6] |

Computational Chemistry Workflow

A typical computational workflow for the in-depth analysis of this compound would involve several key steps. This workflow is designed to provide a thorough understanding of the molecule's conformational landscape, electronic properties, and potential interactions.

Experimental Protocols

The synthesis of this compound involves the preparation of its syn and anti stereoisomers. The following protocols are based on established synthetic routes for 1,4-disubstituted adamantane derivatives.[7]

Synthesis of syn- and anti-1-Hydroxy-4-(2-hydroxyethyl)adamantane (Diols 11)[7]

A key precursor for this compound is 1-hydroxy-4-(carbethoxymethyl)adamantane. The reduction of the ester group leads to the formation of the diol.

Protocol:

-

Preparation of a solution of 1-hydroxy-4-(carbethoxymethyl)adamantane (9): Dissolve 1-hydroxy-4-(carbethoxymethyl)adamantane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction with LiAlH₄: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, slowly add the solution of 1-hydroxy-4-(carbethoxymethyl)adamantane at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water.

-

Workup: Filter the resulting suspension and wash the solid residue with diethyl ether. Dry the combined organic filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a mixture of syn- and anti-1-hydroxy-4-(2-hydroxyethyl)adamantane.

The synthesis workflow is depicted below.

Spectroscopic Characterization

The synthesized this compound stereoisomers can be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the presence of hydroxyl groups. The chemical shifts and coupling constants can help in distinguishing between the syn and anti isomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic O-H stretching vibrations, which can provide information about intra- and intermolecular hydrogen bonding.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Signaling Pathways and Biological Relevance

While this compound itself does not have a well-defined role in specific signaling pathways, adamantane derivatives are known to interact with various biological targets. For instance, amantadine and memantine, well-known adamantane-containing drugs, act on the M2 proton channel of the influenza virus and the NMDA receptor in the central nervous system, respectively.[1] The rigid adamantane cage can serve as a lipophilic anchor, positioning functional groups for optimal interaction with binding pockets of proteins.

The potential for this compound to act as a scaffold in drug design can be explored through computational docking studies against relevant biological targets. The hydroxyl groups can form key hydrogen bond interactions, while the adamantane core can engage in hydrophobic interactions.

The logical relationship for exploring the drug development potential is outlined below.

Conclusion

This compound represents a valuable molecular entity with potential applications in both fundamental chemical research and drug discovery. The combination of computational modeling and experimental synthesis provides a powerful approach to fully characterize this molecule and unlock its potential. The computational workflows and experimental protocols outlined in this guide offer a solid foundation for researchers and scientists to further investigate the properties and applications of this compound and its derivatives. The rigid, di-functionalized nature of this diamondoid makes it a compelling building block for the rational design of novel therapeutics and functional materials.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. This compound | C10H16O2 | CID 4252005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fulir.irb.hr [fulir.irb.hr]

Navigating the Solubility Landscape of Adamantane-1,4-diol in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of adamantane-1,4-diol in organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative assessments derived from related adamantane derivatives and outlines a robust experimental protocol for determining precise solubility values.

Executive Summary

This compound, a dihydroxylated derivative of the rigid, cage-like hydrocarbon adamantane, presents a unique solubility profile critical for its application in medicinal chemistry and materials science. Unlike its nonpolar parent, adamantane, which is readily soluble in nonpolar organic solvents, the introduction of two hydroxyl groups drastically alters its physicochemical properties. This guide consolidates the available qualitative solubility information and provides a detailed methodology for its quantitative determination, empowering researchers to generate the specific data required for their work.

Qualitative Solubility Profile of this compound

While specific quantitative data is sparse, a qualitative understanding of this compound's solubility can be inferred from its structure and observations from synthetic procedures involving related compounds. The presence of two polar hydroxyl groups capable of hydrogen bonding suggests a significant shift in polarity compared to adamantane.

Key Inferences:

-

Poor Solubility in Nonpolar Solvents: Similar to other diols, this compound is expected to have very limited solubility in nonpolar solvents such as hexanes, toluene, and dichloromethane.

-

Enhanced Solubility in Polar Solvents: The hydroxyl groups facilitate interaction with polar solvents. It is anticipated to be more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and polar protic solvents such as alcohols (e.g., methanol, ethanol), though the bulky adamantane cage may limit high solubility.

-

Intermediate Solubility in Ethers: Solvents like tetrahydrofuran (THF) may offer moderate solubility and are often used in reactions involving functionalized adamantanes.

A summary of the expected qualitative solubility is presented in Table 1.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Poor | The high polarity imparted by the two hydroxyl groups prevents effective solvation by nonpolar solvent molecules. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to Good | The polar nature of these solvents can effectively solvate the hydroxyl groups of this compound. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF provides a balance of polarity that can accommodate both the polar diol and the nonpolar adamantane cage. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the isothermal saturation method followed by gravimetric or chromatographic analysis is recommended. This method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

-

High-Performance Liquid Chromatography (HPLC) system (optional, for low solubility)

Procedure: Isothermal Saturation Method

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a kinetic study to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter to avoid transferring any solid particles.

-

Quantification (Gravimetric Method):

-

Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.

-

Record the exact mass of the solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the dish containing the dry this compound residue.

-

The solubility can then be calculated in terms of g/100 g of solvent or g/100 mL of solvent.

-

-

Quantification (HPLC Method - for low solubility):

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the HPLC.

-

Analyze the diluted sample by HPLC using a validated method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution based on the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, its chemical structure provides a strong basis for qualitative predictions. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and systematic approach to generate this crucial information. The application of the isothermal saturation method will undoubtedly facilitate a deeper understanding of this compound's behavior in various solvent systems, thereby supporting its continued development and application.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dihydroxyadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxyadamantane, a diol derivative of the rigid tricyclic hydrocarbon adamantane, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Its diamondoid cage structure imparts exceptional thermal and chemical stability, while the two hydroxyl groups at the bridgehead and bridge positions offer sites for further functionalization. This guide provides a comprehensive overview of the known physical and chemical properties of 1,4-dihydroxyadamantane, detailed experimental protocols, and an exploration of its synthetic pathways and potential applications.

Core Physical and Chemical Properties

While extensive experimental data for 1,4-dihydroxyadamantane is not widely published, a combination of computed properties and data from related adamantane derivatives allows for a detailed characterization.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | adamantane-1,4-diol | [1] |

| Synonyms | 1,4-Adamantanediol, Tricyclo[3.3.1.1³,⁷]decane-1,4-diol | [1] |

| CAS Number | 20098-16-2 | [1] |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Solid (predicted) |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 168.115029749 Da | [1] |

| Monoisotopic Mass | 168.115029749 Da | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 198 | [1] |

Experimental Data

Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the adamantane cage. The chemical shifts of protons on carbons bearing the hydroxyl groups will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the adamantane skeleton. The carbons attached to the hydroxyl groups (C-1 and C-4) will be significantly deshielded and appear at a lower field compared to the other carbons in the structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,4-dihydroxyadamantane is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Characteristic C-H stretching and bending vibrations of the adamantane cage will also be present.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of water (H₂O) and hydrocarbon fragments from the adamantane core. A GC-MS data entry for 1,4(a)-Dihydroxyadamantane is available in the NIST Mass Spectrometry Data Center.[1]

Chromatography

The Kovats retention index, a measure of the retention time in gas chromatography, has been reported for 1,4-dihydroxyadamantane on a standard non-polar column.

| Kovats Retention Index (Standard non-polar) |

| 1540, 1544, 1551, 1555, 1565, 1569 |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 1,4-dihydroxyadamantane can be approached through the oxidation of adamantane or its derivatives. One documented method involves the chemo- and regioselective oxidation of adamantane derivatives using dioxiranes, which can be utilized to prepare 1,4-dihydroxyadamantane.

Chemical Reactivity

The chemical reactivity of 1,4-dihydroxyadamantane is primarily centered around its two hydroxyl groups. These functional groups can undergo typical alcohol reactions, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding mono- or di-esters.

-

Oxidation: The secondary hydroxyl group at the C-4 position can be oxidized to a ketone, yielding 1-hydroxy-4-oxoadamantane. The tertiary hydroxyl group at the C-1 position is resistant to oxidation under mild conditions.

-

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

Applications in Drug Development

Adamantane derivatives are widely recognized for their therapeutic potential, with applications as antiviral, anti-Parkinsonian, and anti-diabetic agents. The rigid, lipophilic nature of the adamantane cage can enhance the pharmacokinetic and pharmacodynamic properties of drug molecules. While specific biological activities of 1,4-dihydroxyadamantane are not extensively documented, its structure suggests potential as a scaffold for the development of new therapeutic agents. The hydroxyl groups provide convenient handles for the attachment of pharmacophores, and the diol itself may exhibit biological activity.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis of Adamantane Derivatives

-

Sample Preparation: Dissolve approximately 5-10 mg of the adamantane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. A spectral width of around 200-250 ppm is common.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

General Protocol for Determining Melting Point

-

Sample Preparation: Place a small amount of the crystalline solid into a capillary tube, sealed at one end.

-

Apparatus: Use a calibrated melting point apparatus.

-

Measurement: Heat the sample slowly and record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. A narrow melting range is indicative of a pure compound.

Shake-Flask Method for Solubility Determination

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Conclusion

1,4-Dihydroxyadamantane is a molecule with significant potential, stemming from its unique structural features. While a comprehensive experimental characterization is still emerging, the available data and the known chemistry of adamantane derivatives provide a strong foundation for its further investigation and application. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, summarizing the current knowledge and providing practical methodologies for the study of this intriguing compound.

References

Potential Research Areas for Adamantane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry, leading to the development of several clinically approved drugs. While much research has focused on 1- and 1,3-substituted adamantane derivatives, adamantane-1,4-diol remains a relatively underexplored molecule. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and, most importantly, outlines promising avenues for future research. Drawing parallels from the extensive research on other adamantane analogues, this document explores potential applications in antiviral, neuroprotective, and anticancer research, as well as in materials science. Detailed experimental protocols for the synthesis and characterization of this compound are provided to facilitate further investigation into this intriguing molecule.

Introduction

The adamantane moiety has been successfully incorporated into a variety of therapeutic agents, leveraging its unique structural and physicochemical properties.[1][2] Its rigid framework and high lipophilicity can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, facilitating passage through biological membranes and providing a stable anchor for pharmacophoric groups.[3] Notable examples of adamantane-containing drugs include the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the anti-diabetic saxagliptin.[4]

While the chemistry and pharmacology of 1- and 1,3-disubstituted adamantanes are well-documented, the 1,4-disubstituted regioisomer, this compound, represents a promising yet underutilized building block. Its C2v symmetry and the specific spatial orientation of its two hydroxyl groups offer unique opportunities for the design of novel molecular architectures. This guide aims to consolidate the known information on this compound and to stimulate further research by proposing potential areas of investigation based on the established biological activities of related adamantane derivatives.

Physicochemical Properties of this compound

This compound is a white solid with a high melting point, characteristic of the adamantane cage structure. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [5] |

| Molecular Weight | 168.23 g/mol | [5] |

| CAS Number | 20098-16-2 | [5] |

| Melting Point | 327-331 °C | |

| Boiling Point (Predicted) | 319.0 ± 10.0 °C | |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | |

| Appearance | White solid | |

| Solubility | Soluble in polar organic solvents |

Synthesis and Characterization

The primary route to this compound involves the reduction of its corresponding diketone, adamantane-1,4-dione. This can be effectively achieved using standard reducing agents.

Synthesis Workflow

The synthesis of this compound from adamantane-1,4-dione is a straightforward reduction reaction. A general workflow for this process is illustrated below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Adamantane-1,4-dione

Materials:

-

Adamantane-1,4-dione

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve adamantane-1,4-dione (1.0 eq) in methanol or ethanol (approximately 10-15 mL per gram of dione) at room temperature.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1M HCl until the pH is acidic and gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Characterization Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methine and methylene protons of the adamantane cage, and a signal for the hydroxyl protons. Due to the symmetry of the molecule, a relatively simple spectrum is expected. |

| ¹³C NMR | Signals for the carbon atoms of the adamantane skeleton, with distinct chemical shifts for the carbons bearing the hydroxyl groups and the other bridgehead and methylene carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. C-H stretching vibrations around 2850-2950 cm⁻¹, and C-O stretching in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z = 168, along with characteristic fragmentation patterns of the adamantane cage.[5] |

Potential Research Areas

The unique 1,4-disubstitution pattern of this compound opens up several exciting avenues for research, particularly in the fields of medicinal chemistry and materials science.

Antiviral Drug Discovery

The adamantane scaffold is a well-established pharmacophore in antiviral drug design, most notably against the influenza A virus M2 proton channel.[6] While resistance to first-generation adamantanes is widespread, the development of novel derivatives continues to be an active area of research.

Proposed Research:

-

Synthesis of Novel Derivatives: this compound can serve as a scaffold for the synthesis of new derivatives with potential antiviral activity. The two hydroxyl groups can be functionalized to introduce various pharmacophoric groups, exploring different spatial arrangements and electronic properties.

-

Targeting Viral Proteins: Derivatives of this compound could be designed to target other viral proteins beyond the M2 channel, potentially overcoming existing resistance mechanisms.

-

Broad-Spectrum Antivirals: Given that some adamantane derivatives have shown activity against other viruses, such as coronaviruses, exploring the broad-spectrum antiviral potential of this compound derivatives is a logical next step.[7]

Caption: A potential workflow for antiviral drug discovery using this compound.

Neurodegenerative Diseases

Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The lipophilic nature of the adamantane cage is thought to contribute to its ability to cross the blood-brain barrier.

Proposed Research:

-

NMDA Receptor Modulators: The diol functionality of this compound provides a handle for the synthesis of novel NMDA receptor modulators with potentially improved efficacy or side-effect profiles. The specific stereochemistry of the 1,4-substitution could lead to unique interactions with the receptor.

-

Other CNS Targets: The adamantane scaffold has been explored for its activity on other central nervous system (CNS) targets. Derivatives of this compound could be investigated for their potential to modulate other receptors and enzymes implicated in neurodegenerative diseases.

Anticancer Drug Development

Several adamantane derivatives have demonstrated cytotoxic and anticancer activities.[4][8] The rigid adamantane core can be used to position functional groups in a precise three-dimensional orientation to interact with biological targets such as enzymes or receptors involved in cancer progression.

Proposed Research:

-

Enzyme Inhibitors: The diol can be used to synthesize derivatives that act as inhibitors of key enzymes in cancer signaling pathways. For example, adamantyl-containing compounds have been investigated as enzyme inhibitors.

-

Targeted Drug Delivery: The adamantane moiety can be used as a lipophilic anchor in drug delivery systems to improve the targeting and cellular uptake of anticancer agents.[3] this compound provides two points of attachment for conjugation to targeting ligands or therapeutic payloads.

Caption: this compound derivatives as potential inhibitors of cancer signaling.

Materials Science

The rigid and thermally stable nature of the adamantane core makes it an attractive building block for high-performance polymers and other materials. The difunctional nature of this compound allows it to be incorporated as a monomer in polymerization reactions.

Proposed Research:

-

High-Performance Polymers: Polyesters, polycarbonates, and polyurethanes incorporating this compound are expected to exhibit high glass transition temperatures, thermal stability, and mechanical strength.

-

Functional Materials: The hydroxyl groups can be modified to introduce specific functionalities, leading to the development of materials with tailored optical, electronic, or recognition properties.

Conclusion

This compound is a versatile and underexplored building block with significant potential in both medicinal chemistry and materials science. Its unique 1,4-disubstitution pattern on the rigid adamantane scaffold offers opportunities for the design of novel molecules with tailored properties. This technical guide has provided a foundation for future research by summarizing the known properties and synthesis of this compound and by proposing several promising avenues of investigation. It is anticipated that further exploration of this intriguing molecule will lead to the development of new therapeutic agents and advanced materials.

References

- 1. kbfi.ee [kbfi.ee]

- 2. asianpubs.org [asianpubs.org]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H16O2 | CID 4252005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]

- 7. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Adamantane-1,4-diol: A Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Adamantane-1,4-diol (CAS 20098-16-2). This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. It is crucial to supplement this guide with a thorough review of the most current Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Chemical Identification and Physical Properties

This compound, also known as 1,4-Adamantanediol or Tricyclo[3.3.1.13,7]decane-1,4-diol, is a di-substituted derivative of adamantane. Its rigid, cage-like structure is of significant interest in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol [1] |

| CAS Number | 20098-16-2 |

| Appearance | White to off-white solid (form may vary) |

| XLogP3 (Computed) | 0.7[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 0[1] |

| Topological Polar Surface Area | 40.5 Ų[1] |

Hazard Identification and Classification

According to available safety data, this compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or tasks with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved particulate respirator should be used.

Handling Procedures

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid the creation of dust. Use appropriate tools and techniques for handling solid materials.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.

Storage Conditions

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure to this compound.

Caption: First aid decision pathway for this compound exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous decomposition products, including carbon monoxide and carbon dioxide, may be formed during combustion.

-

Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Accidental Release Measures (Spill Cleanup)

The following workflow provides a general protocol for responding to a minor spill of this compound in a laboratory setting.

Caption: Step-by-step protocol for minor laboratory spills.

Toxicological and Ecological Information

Toxicological Data

There is a notable lack of publicly available, experimentally determined quantitative toxicological data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. The hazard classifications are based on qualitative assessments and computational predictions.

Ecological Information

Experimental Protocols and Workflows

While specific experimental protocols for safety testing of this compound are not available, the following diagram illustrates a general workflow for the safe handling of a powdered chemical compound in a research setting.

Caption: General laboratory workflow for handling powdered chemicals.

Disposal Considerations

All waste containing this compound must be handled as hazardous chemical waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

This guide is intended to promote a strong safety culture when working with this compound. By understanding the potential hazards and adhering to the recommended safety protocols, researchers can minimize risks and ensure a safe and productive laboratory environment.

References

Methodological & Application

Application Note: A Multi-Step Synthesis of Adamantane-1,4-diol from Adamantane

Abstract

This application note details a robust and accessible synthetic pathway for the preparation of adamantane-1,4-diol, a valuable disubstituted adamantane derivative, starting from the readily available hydrocarbon, adamantane. Direct selective oxidation of adamantane to achieve 1,4-disubstitution is challenging due to the comparable reactivity of its tertiary and secondary C-H bonds. The presented protocol circumvents this by employing a two-step strategy: (1) the direct oxidation of adamantane to 1-hydroxyadamantan-4-one, followed by (2) the stereoselective reduction of the ketone functionality to yield the target diol. This method provides a clear and reproducible route for researchers in medicinal chemistry, materials science, and drug development requiring access to this specific adamantane scaffold.

Introduction

Adamantane and its derivatives are of significant interest in various scientific fields owing to their unique rigid, cage-like structure, high lipophilicity, and thermal stability. These properties make them attractive scaffolds in drug design, polymer chemistry, and nanotechnology. While the functionalization of adamantane at its tertiary bridgehead positions (1, 3, 5, and 7) is well-established, selective derivatization involving the secondary methylene bridges remains a synthetic challenge. This compound, possessing hydroxyl groups at both a tertiary and a secondary position, is a versatile building block for the synthesis of more complex molecules. This document provides a detailed experimental protocol for its synthesis from adamantane.

The proposed synthetic route involves an initial oxidation of the adamantane core to introduce hydroxyl and keto groups at the 1 and 4 positions, respectively. A subsequent reduction of the ketone provides the desired 1,4-diol.

Materials and Methods

Materials:

-

Adamantane (99%)

-

Tungsten hexacarbonyl (W(CO)6)

-

Carbon tetrachloride (CCl4)

-

Propionamide

-

Deionized Water

-

Sodium borohydride (NaBH4)

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 1-hydroxyadamantan-4-one

This procedure is adapted from a patented method involving the direct oxidation of adamantane.[1]

-

To a high-pressure reaction vessel, add adamantane (2.72 g, 20 mmol), tungsten hexacarbonyl (0.35 g, 1 mmol), propionamide (7.31 g, 100 mmol), and carbon tetrachloride (15.38 g, 100 mmol).

-

Add deionized water (18 mL, 1000 mmol).

-

Seal the vessel and heat the mixture to 150°C with vigorous stirring for 6 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-hydroxyadamantan-4-one.

Step 2: Synthesis of this compound

This protocol describes the reduction of the ketone functionality of 1-hydroxyadamantan-4-one.

-

Dissolve 1-hydroxyadamantan-4-one (1.66 g, 10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of deionized water (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white solid. The reduction can lead to a mixture of syn and anti isomers.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |

| Adamantane | C₁₀H₁₆ | 136.24 | - | White crystalline solid | 270 (sublimes) |

| 1-hydroxyadamantan-4-one | C₁₀H₁₄O₂ | 166.22 | ~50%[1] | White solid | - |

| This compound | C₁₀H₁₆O₂ | 168.23 | >90% | White solid | - |

Visualizations

References

Application Notes and Protocols for the Regioselective Synthesis of 1,4-Adamantanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties. The selective functionalization of the adamantane core, particularly the introduction of hydroxyl groups at specific positions, is a key challenge in the synthesis of novel adamantane-based compounds. While the synthesis of 1,3-adamantanediol is well-established, the regioselective hydroxylation of adamantane to produce 1,4-adamantanediol presents a greater synthetic challenge. Direct C-H oxidation of adamantane typically favors the tertiary (bridgehead) positions, leading to 1-adamantanol and subsequently 1,3-adamantanediol.

This document provides a detailed protocol for a multi-step synthesis of 1,4-adamantanediol from adamantane, proceeding through the key intermediate 4-protoadamantanone. This indirect route allows for the specific introduction of a hydroxyl group at the C4 position.

Synthetic Pathway Overview

The regioselective synthesis of 1,4-adamantanediol from adamantane is achieved through a four-step sequence. The initial oxidation of adamantane at the tertiary position yields 1-adamantanol. This is followed by a rearrangement reaction to form 4-protoadamantanone, a key intermediate that enables functionalization at the desired C4 position. Subsequent reduction of the ketone and stereoselective dihydroxylation of the resulting alkene affords the target 1,4-adamantanediol.

Caption: Synthetic pathway for 1,4-adamantanediol.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis of 1,4-adamantanediol.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Oxidation | Adamantane | Ozone (O₃) | Pentane/Silica Gel | -78 to RT | 5 | 81-84 |

| 2 | Rearrangement | 1-Adamantanol | Lead tetraacetate, Iodine | Benzene | 70-75 | 3 | 71-82 |

| 3 | Reduction | 4-Protoadamantanone | Tosylhydrazine, Catechol, Sodium acetate trihydrate | Methanol | Reflux | 2 | ~95 |

| 4 | Dihydroxylation | Protoadamantene | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | RT | 24 | High |

Experimental Protocols

Step 1: Synthesis of 1-Adamantanol from Adamantane

Principle: The tertiary C-H bonds of adamantane are more susceptible to oxidation than the secondary ones. "Dry ozonation" on silica gel provides a method for the hydroxylation of these tertiary positions with good selectivity.

Materials:

-

Adamantane

-

Pentane

-

Silica gel

-

Ozone (from an ozone generator)

-

Ethyl acetate

-

Dichloromethane

-

Hexane

Procedure:

-

In a round-bottomed flask, dissolve adamantane in pentane and add silica gel.

-

Remove the pentane via rotary evaporation at room temperature to obtain a dry, free-flowing powder of adamantane adsorbed onto the silica gel.

-

Transfer the adamantane-silica gel mixture to an ozonation vessel and cool to -78 °C using a dry ice/isopropanol bath.

-

Pass a stream of ozone-enriched oxygen through the vessel for approximately 2 hours, or until the silica gel turns a deep blue color.

-

Remove the cooling bath and allow the vessel to warm to room temperature while purging with a stream of oxygen to remove excess ozone.

-

Transfer the silica gel to a chromatography column and elute the product with ethyl acetate.

-

Evaporate the solvent from the eluate to obtain crude 1-adamantanol.

-

Recrystallize the crude product from a mixture of dichloromethane and hexane to yield pure 1-adamantanol.

Expected Yield: 81-84%.

Step 2: Synthesis of 4-Protoadamantanone from 1-Adamantanol

Principle: This reaction proceeds via a fragmentation-cyclization mechanism. The hypoiodite of 1-adamantanol, formed in situ, undergoes fragmentation to an iodoketone, which then cyclizes under basic conditions to yield 4-protoadamantanone.

Materials:

-

1-Adamantanol

-

Lead tetraacetate

-

Iodine

-

Dry benzene

-

Potassium hydroxide

-

Methanol

-

Ether

-

Anhydrous magnesium sulfate

-

Neutral alumina

-

Pentane

Procedure:

-

To a stirred suspension of lead tetraacetate and iodine in dry benzene, add 1-adamantanol.

-

Heat the reaction mixture to 70-75 °C for 3 hours.

-

Cool the mixture to room temperature and filter to remove insoluble lead salts.

-

Wash the filtrate successively with aqueous sodium bisulfite solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to give the crude intermediate iodo ketone.

-

Dissolve the crude iodo ketone in methanol and add a solution of potassium hydroxide in methanol.

-

Reflux the mixture for 3 hours.

-

After cooling, pour the reaction mixture into ice water and extract with ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography on neutral alumina, eluting with a pentane-ether gradient, to afford pure 4-protoadamantanone.

Expected Yield: 71-82%[1].

Step 3: Synthesis of Protoadamantene from 4-Protoadamantanone

Principle: The Shapiro reaction, a base-mediated elimination of a tosylhydrazone, is a common method for the conversion of a ketone to an alkene.

Materials:

-

4-Protoadamantanone

-

Tosylhydrazine

-

Methanol

-

Sodium acetate trihydrate

-

Catechol

Procedure:

-

In a round-bottom flask, dissolve 4-protoadamantanone and a slight excess of tosylhydrazine in methanol.

-

Add a catalytic amount of acid (e.g., a drop of concentrated HCl) and stir the mixture at room temperature until the formation of the tosylhydrazone is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

To the crude tosylhydrazone, add sodium acetate trihydrate and a catalytic amount of catechol.

-

Heat the mixture under reflux in a suitable solvent (e.g., methanol) for 2 hours.

-

After cooling, add water and extract the product with a low-boiling point organic solvent such as pentane.

-

Wash the organic extract with water, dry over anhydrous magnesium sulfate, and carefully evaporate the solvent to yield protoadamantene. Due to its volatility, distillation should be performed with care.

Expected Yield: Approximately 95%.

Step 4: Synthesis of 1,4-Adamantanediol from Protoadamantene

Principle: The epoxidation of the double bond in protoadamantene followed by acid-catalyzed hydrolysis of the epoxide ring leads to the formation of a diol. The exo-epoxide is known to spontaneously rearrange to the more stable adamantane-2a,4a-diol (1,4-adamantanediol).

Materials:

-

Protoadamantene

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane

-

Aqueous sodium bicarbonate solution

-

Aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve protoadamantene in dichloromethane and cool the solution in an ice bath.

-

Add a solution of m-chloroperoxybenzoic acid (mCPBA) in dichloromethane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding aqueous sodium sulfite solution.

-

Separate the organic layer and wash it with aqueous sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

The resulting crude product contains adamantane-2a,4a-diol (1,4-adamantanediol), which can be purified by column chromatography or recrystallization.

Expected Yield: High. The literature suggests that the rearrangement of the exo-epoxide to the diol is a facile process[2].

Visualization of Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of 1,4-adamantanediol.

Caption: Workflow for 1,4-adamantanediol synthesis.

Conclusion

The multi-step synthesis outlined in these application notes provides a reliable pathway for the regioselective preparation of 1,4-adamantanediol from readily available adamantane. While direct hydroxylation at the C4 position is challenging, this indirect approach, proceeding through the key intermediate 4-protoadamantanone, offers a practical solution for accessing this synthetically valuable building block for applications in drug discovery and materials science. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in good yield and purity.

References

The Untapped Potential of Adamantane-1,4-diol in Advanced Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the rigid, thermally stable adamantane cage into polymer backbones is a well-established strategy for enhancing material properties. While much of the research has focused on 1,3-adamantanediol and other derivatives, adamantane-1,4-diol presents a unique, yet less explored, monomer for the synthesis of high-performance polymers. Its distinct stereochemistry offers the potential for novel polymer architectures and functionalities. These application notes provide a comprehensive overview of the expected benefits, potential applications, and detailed, adaptable protocols for the use of this compound in the synthesis of polyesters and polycarbonates.

Application Notes: Enhancing Polymer Performance with this compound

The introduction of the bulky, diamondoid structure of this compound into a polymer chain is anticipated to impart significant improvements in key physical and chemical properties.[1] These enhancements are attributed to the rigid nature of the adamantane moiety, which restricts segmental motion of the polymer chains and introduces significant free volume.

Key Anticipated Properties:

-

Increased Glass Transition Temperature (Tg): The rigidity of the adamantane unit is expected to lead to a substantial increase in the glass transition temperature of the resulting polymers, making them suitable for high-temperature applications.[1][2]

-

Enhanced Thermal Stability: Polymers incorporating adamantane structures are known for their superior thermal and thermo-oxidative stability.[3]

-

Improved Mechanical Properties: The rigid nature of the adamantane cage can contribute to increased stiffness and modulus of the polymer.

-

Enhanced Solubility: The non-polar, three-dimensional structure of adamantane can disrupt polymer chain packing, which may lead to improved solubility in common organic solvents.

-

Reduced Crystallinity: The irregular and bulky shape of the this compound monomer is likely to hinder crystallization, resulting in amorphous polymers with potentially good optical clarity.

Potential Applications:

The unique combination of properties imparted by this compound makes it a promising candidate for a range of advanced applications:

-

High-Performance Engineering Plastics: For components requiring high thermal and dimensional stability.

-

Advanced Coatings and Films: Offering enhanced durability and heat resistance.

-

Biomedical Materials and Drug Delivery: The biocompatibility and lipophilic nature of adamantane derivatives suggest potential in controlled-release formulations and medical device coatings. The introduction of free volume may also be beneficial for drug loading.

-

Optical Materials: The potential for amorphous, transparent polymers opens avenues for applications in lenses, optical fibers, and other optical components.

Quantitative Data Summary

Due to the limited availability of specific experimental data for polymers derived from this compound in the public domain, the following tables present expected trends and comparative values based on the known effects of incorporating other adamantane diols into polymer backbones. These tables are intended to serve as a guide for expected performance enhancements.

Table 1: Expected Thermal Properties of this compound Based Polymers

| Polymer Type | Monomers | Expected Glass Transition Temperature (Tg) (°C) | Expected Decomposition Temperature (TGA, 5% weight loss) (°C) |

| Polyester | This compound, Terephthaloyl chloride | > 200 | > 400 |

| Polycarbonate | This compound, Diphenyl Carbonate | > 220 | > 450 |

| Comparative | 1,4-Butanediol, Terephthaloyl chloride | ~ 70 | ~ 350 |

| Comparative | Bisphenol A, Diphenyl Carbonate | ~ 150 | ~ 400 |

Table 2: Expected Mechanical and Physical Properties

| Polymer Type | Expected Tensile Modulus (GPa) | Expected Solubility | Expected Crystallinity |

| Polyester (this compound based) | > 2.5 | Good in THF, Chloroform | Amorphous |

| Polycarbonate (this compound based) | > 2.8 | Good in THF, Chloroform | Amorphous |

| Comparative Polyester (1,4-Butanediol based) | ~ 1.5 - 2.0 | Limited | Semi-crystalline |

| Comparative Polycarbonate (Bisphenol A based) | ~ 2.4 | Good in chlorinated solvents | Amorphous |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of polyesters and polycarbonates using this compound. These should be considered as starting points and may require optimization based on specific experimental goals.

Protocol 1: Synthesis of Polyester via Solution Polycondensation

Objective: To synthesize a polyester from this compound and a diacid chloride (e.g., terephthaloyl chloride).

Materials:

-

This compound

-

Terephthaloyl chloride (or other diacid chloride)

-

Anhydrous Pyridine (or other suitable acid scavenger)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM)

-

Methanol

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

-

Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a condenser, and a dropping funnel.

-

Monomer Dissolution: In the flask, dissolve a specific molar quantity of this compound in anhydrous NMP (or DCM).

-

Acid Scavenger Addition: Add a slight molar excess (approximately 1.05 to 1.1 equivalents) of anhydrous pyridine to the solution.

-

Initiation of Polymerization: While stirring the solution under an inert atmosphere at room temperature, slowly add a solution of an equimolar amount of terephthaloyl chloride dissolved in anhydrous NMP (or DCM) from the dropping funnel.

-

Reaction: After the addition is complete, heat the reaction mixture to a temperature between 50-80°C and maintain for 4-8 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

Polymer Precipitation and Purification:

-

Cool the viscous polymer solution to room temperature.

-

Slowly pour the solution into a large excess of methanol with vigorous stirring to precipitate the polyester.

-

Collect the fibrous or powdered polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.

-

Wash with hot water to remove any remaining salts.

-

-

Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.